molecular formula C9H14O2 B14246373 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- CAS No. 219540-72-4

7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-

Cat. No.: B14246373
CAS No.: 219540-72-4
M. Wt: 154.21 g/mol
InChI Key: XOBTWQWSFMZPNQ-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- is a bicyclic organic compound with the molecular formula C9H14O2. This compound is characterized by its unique structure, which includes an oxirane (epoxide) ring fused to a bicycloheptane framework. The presence of the oxirane ring imparts significant reactivity to the molecule, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- can be achieved through several methods. One common approach involves the epoxidation of cyclohexene derivatives. For instance, the oxidation of cyclohexene using peracids such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide . The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent.

Industrial Production Methods

In an industrial setting, the production of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of cyclohexene using metal catalysts such as titanium silicalite (TS-1) in the presence of hydrogen peroxide . This method offers high selectivity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted oxiranes with various functional groups.

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- primarily involves the reactivity of its oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and reaction conditions. The compound’s reactivity makes it a versatile intermediate in both chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene oxide: Similar in structure but lacks the bicyclic framework.

    1,2-Epoxycyclohexane: Another epoxide derivative of cyclohexene.

    Vinyl cyclohexene dioxide: Contains two oxirane rings and is used in similar applications.

Uniqueness

7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- is unique due to its bicyclic structure, which imparts additional strain and reactivity compared to monocyclic epoxides. This increased reactivity makes it a valuable intermediate in various synthetic and industrial applications .

Properties

CAS No.

219540-72-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(oxiran-2-ylmethyl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C9H14O2/c1-2-6(4-7-5-10-7)9-8(3-1)11-9/h6-9H,1-5H2

InChI Key

XOBTWQWSFMZPNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C(C1)O2)CC3CO3

Origin of Product

United States

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